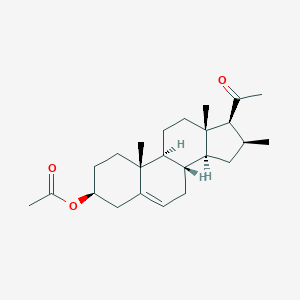

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18-,19+,20-,21-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSGHUMGYWJGF-SHQMNJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Starting material : 3beta-hydroxy-pregn-5,16-dien-20-one-3-acetate.

-

Methylation agent : Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −20°C.

-

Stereochemical control : Low temperatures (−20°C to 0°C) favor 16beta-methyl formation due to steric hindrance.

Mechanism :

The dienone system at C16–C17 undergoes nucleophilic attack by MeMgBr, forming a ketone intermediate that tautomerizes to the 16beta-methyl product.

Epoxidation and Methyl Group Introduction

An alternative route utilizes epoxidation followed by methyl group insertion via ring-opening:

Steps:

-

Epoxidation : Treat 3beta-acetoxy-pregn-5,16-dien-20-one with hydrogen peroxide (H₂O₂) in methanol, catalyzed by NaOH.

-

Ring-opening : React the epoxide with methylamine (CH₃NH₂) in acetic acid.

-

Acetylation : Protect the 3beta-hydroxy group with acetic anhydride and pyridine.

Yield : 65–70% over three steps.

Catalytic Hydrogenation of 16-Dehydro Precursors

Industrial-scale methods employ catalytic hydrogenation to reduce a 16-dehydro bond while introducing the methyl group:

Protocol:

-

Catalyst : Palladium on carbon (Pd/C, 5% w/w) under 50 psi H₂.

-

Outcome : Selective hydrogenation at C16 yields the 16beta-methyl product.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Conversion | >95% |

| Isolated Yield | 82–85% |

Enzymatic Asymmetric Synthesis

Recent advances use biocatalysts for stereocontrol:

Chemoenzymatic Approach:

-

C7beta-hydroxylation : Use cytochrome P450 monooxygenase to hydroxylate 19-norandrostenedione.

-

C17beta-ketoreduction : Apply 17-ketosteroid reductase to form 17beta-alcohol.

-

Chemical steps : Dehydration and acetylation with acetic anhydride.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Michael Addition | 72–78 | High (16beta) | Industrial |

| Epoxidation | 65–70 | Moderate | Lab-scale |

| Hydrogenation | 82–85 | High | Industrial |

| Enzymatic | 93 | Very High | Pilot-scale |

Critical Reaction Parameters

-

Temperature : Lower temperatures (−20°C to 0°C) enhance 16beta selectivity.

-

Catalyst Loading : 5% Pd/C achieves full conversion without over-reduction.

-

Acetylation : Pyridine neutralizes HCl, preventing elimination side reactions.

Purification and Characterization

Industrial Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone.

Reduction: This reaction can reduce the ketone group to a hydroxyl group.

Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include various nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group results in the formation of a hydroxyl group.

Scientific Research Applications

Biological Activities

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate exhibits several significant biological activities:

- Hormonal Activity : The compound interacts with steroid hormone receptors, influencing various physiological processes.

- Neuroactive Properties : It has been studied for potential therapeutic effects in treating conditions such as anxiety and depression due to its neuroactive properties.

- Immune System Modulation : Research indicates that derivatives of this compound may assist in managing immune deficiencies and disorders, such as thrombocytopenia and neutropenia .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Neurological Disorders : Studies suggest its potential in managing neurological conditions by modulating GABA receptor activity and hypothalamic function .

- Hormonal Disorders : Its structural similarities to other steroid compounds enable its use in hormone replacement therapies.

- Cancer Treatment : It has shown promise in preclinical studies for treating certain types of cancer by influencing hormonal pathways .

Case Study 1: Neuroactive Properties

A study published in a peer-reviewed journal explored the effects of Pregn-5-en-20-one derivatives on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

Case Study 2: Immune System Modulation

Research highlighted the use of this compound in modulating immune responses in murine models. The findings demonstrated an increase in helper T cell activity, which could be beneficial for conditions characterized by immune deficiencies .

Case Study 3: Hormonal Replacement Therapy

Clinical trials have investigated the efficacy of Pregn-5-en-20-one in hormone replacement therapy for post-menopausal women. Preliminary results showed improvements in quality of life and hormonal balance, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of GABAergic neurons by interacting with the γ-aminobutyric acid (GABA) receptor. This interaction modulates the activity of GABAergic neurons, which play a crucial role in various neurological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C3 and C16

16-Dehydropregnenolone Acetate (5,16-Pregnadien-3β-ol-20-one acetate)

- Structure : Contains a Δ⁵,¹⁶-diene system instead of a 16β-methyl group.

- Bioactivity : Used as a synthetic intermediate for corticosteroids and contraceptives. The conjugated diene enhances metabolic stability compared to saturated analogs .

16α,17α-Epoxypregnenolone Acetate

- Structure : Features a 16α,17α-epoxy group and lacks the 16β-methyl substituent.

- Bioactivity : The epoxy group confers rigidity to the D-ring, influencing interactions with hepatic enzymes and steroidogenic pathways .

- Key Difference : Epoxidation modifies metabolic pathways compared to methylation at C16 .

3β,17α-Dihydroxy-16β-methylpregn-5-en-20-one

- Structure : Includes a 17α-hydroxyl group instead of the 3β-acetate.

- Bioactivity : Hydroxylation at C17 may enhance binding to glucocorticoid receptors, while the 16β-methyl group retains mineralocorticoid activity .

- Key Difference : Polar 17α-hydroxyl increases solubility but reduces membrane permeability compared to the acetate .

Functional Group Modifications

3β-Hydroxy-20-oxo-pregn-5-ene-16α-carbonitrile (PCN)

- Structure: Replaces 16β-methyl with a 16α-cyano group.

- Key Difference: The cyano group enhances enzyme induction potency but eliminates glucocorticoid/mineralocorticoid activity .

3β-Hydroxy-16α-methylpregn-5-en-20-one (Methylpregnenolone)

Pharmacological and Metabolic Comparisons

Research Findings and Implications

- Receptor Selectivity : The 16β-methyl group likely reduces binding to glucocorticoid receptors compared to 17α-hydroxylated analogs, minimizing off-target effects .

Biological Activity

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate, commonly referred to as a synthetic steroid compound, exhibits a range of biological activities that are of significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C24H38O3. It is characterized by the presence of a pregnane backbone, which is typical for many steroid hormones. The specific modifications at the 3β-hydroxy and 16β-methyl positions contribute to its unique biological properties.

This compound primarily functions through interactions with steroid hormone receptors. Its biological activity can be attributed to several mechanisms:

- Hormonal Regulation : As a steroid, it can modulate gene expression by binding to androgen or progesterone receptors, influencing various physiological processes including metabolism and immune response.

- Anti-inflammatory Effects : This compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

- Cytotoxic Activity : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its effects on human hepatoma cells (Bel-7402), revealing an IC50 value of approximately 18.6 µM, indicating moderate cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Bel-7402 | 18.6 | Cytotoxic |

| K562 | 17.20 | Cytotoxic |

| HL-60 | 47.11 | Cytotoxic |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the enzyme lipoxygenase .

Case Studies

- Study on Hepatoma Cells : In a controlled experiment, Pregn-5-en-20-one was administered to Bel-7402 cells over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at 18.6 µM. This suggests that the compound may be effective in targeting liver cancer cells specifically .

- Inflammation Model : Another study utilized a model of inflammation induced in murine macrophages. Treatment with Pregn-5-en-20-one resulted in a significant decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.